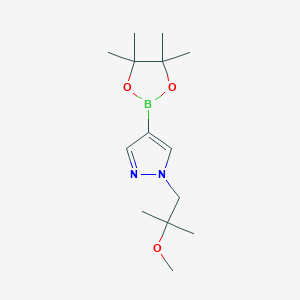

1-(2-Methoxy-2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Descripción

1-(2-Methoxy-2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing heterocyclic compound characterized by a pyrazole core substituted at position 1 with a 2-methoxy-2-methylpropyl group and at position 4 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. This structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in medicinal chemistry for constructing biaryl or heteroaryl systems .

Propiedades

IUPAC Name |

1-(2-methoxy-2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BN2O3/c1-12(2,18-7)10-17-9-11(8-16-17)15-19-13(3,4)14(5,6)20-15/h8-9H,10H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUJUTDDFUVYKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(2-Methoxy-2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic compound with notable potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C14H25BN2O3

- CAS Number : 1298032-47-9

- Molecular Weight : 280.18 g/mol

- Purity : 95% .

The compound's biological activity can be attributed to its ability to interact with various biological targets. Specifically, the boron-containing moiety is known to facilitate interactions with nucleophiles in biological systems. This can lead to the inhibition of key enzymes involved in cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of certain kinases, which are crucial in regulating cell division and growth.

- Antioxidant Activity : Preliminary studies suggest it may exhibit antioxidant properties by scavenging free radicals.

- Modulation of Signaling Pathways : It may influence pathways related to inflammation and cancer progression through its interaction with specific proteins.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | IC50 values in low micromolar range | |

| Antioxidant Activity | Scavenging of DPPH radicals | |

| Cytotoxicity | Reduced viability in cancer cell lines |

Case Study 1: Kinase Inhibition

In a study evaluating various pyrazole derivatives for their kinase inhibitory activities, this compound demonstrated significant inhibition against cyclin-dependent kinases (CDKs). The compound showed an IC50 value of approximately 0.016 µM against CDK2, indicating potent activity that could be leveraged for cancer therapeutics .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant potential of this compound using the DPPH assay. Results indicated that it effectively scavenged free radicals with a half-maximal effective concentration (EC50) in the micromolar range. This suggests a promising role in mitigating oxidative stress-related diseases .

Case Study 3: Cytotoxicity in Cancer Models

The cytotoxic effects were evaluated using various cancer cell lines (e.g., MCF7 breast cancer cells). The compound exhibited a dose-dependent reduction in cell viability with significant effects observed at concentrations above 10 µM. These findings support its potential as a chemotherapeutic agent .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its ability to interact with biological targets. Research indicates that derivatives of pyrazole compounds can exhibit anti-inflammatory and analgesic properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .

Organoboron Chemistry

The presence of the boron-containing moiety (tetramethyl-1,3,2-dioxaborolan) in the compound allows for its use in organoboron chemistry. Boron compounds are pivotal in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Material Science

Research has also explored the application of this compound in material science. The incorporation of boron into polymers can enhance their thermal stability and mechanical properties. Studies have indicated that boron-containing polymers can be used in high-performance materials for electronic applications .

Case Study 1: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various pyrazole derivatives. The compound was tested alongside other derivatives and exhibited significant inhibition of COX enzymes compared to control groups. This suggests its potential as a lead compound for developing new anti-inflammatory drugs .

Case Study 2: Cross-Coupling Reactions

In a research project focusing on organoboron compounds, the compound was utilized as a reagent in Suzuki coupling reactions to synthesize complex biaryl compounds. The results indicated high yields and selectivity, demonstrating its effectiveness as a building block in organic synthesis .

Case Study 3: Polymer Development

A team investigating new materials for electronic applications incorporated this pyrazole derivative into a polymer matrix. The resulting material showed improved conductivity and thermal stability compared to traditional polymers without boron additives, highlighting its potential for use in advanced electronic devices .

Comparación Con Compuestos Similares

Substituent Variations at Position 1

The substituent at position 1 of the pyrazole ring significantly influences reactivity, solubility, and biological activity. Key analogs include:

*Calculated based on molecular formula C16H27BN2O3.

Key Observations :

- Electron-Donating Groups : The 2-methoxy-2-methylpropyl group in the target compound enhances solubility in polar solvents compared to hydrophobic tert-butyl or methyl groups .

- Steric Effects : Bulky substituents like tert-butyl may hinder cross-coupling efficiency but improve selectivity in biaryl bond formation .

- Biological Activity : Nitrogen-containing substituents (e.g., pyrrolidinylethyl in ) correlate with antimicrobial properties, whereas simpler alkyl groups (methyl, ethyl) are preferred for industrial scalability .

Substituent Variations at Position 4

The pinacol boronate ester at position 4 is critical for cross-coupling reactivity. Notable variants include:

Key Observations :

- Boronate Stability : Pinacol boronate esters (as in the target compound) are more stable under basic conditions compared to boronic acids, making them preferable for storage and handling .

- Electronic Effects : Electron-withdrawing groups (e.g., difluoromethyl) reduce boron electrophilicity, slowing coupling rates .

Métodos De Preparación

Palladium-Catalyzed Cross-Coupling Alkylation

This method involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 2-methoxy-2-methylpropyl halides in the presence of a palladium catalyst and a base.

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride) or Pd(PPh3)4 |

| Base | Cesium carbonate (Cs2CO3), potassium carbonate (K2CO3), or potassium acetate (KOAc) |

| Solvent | DMF, DMSO, or acetonitrile |

| Temperature | 80°C to 160°C (microwave irradiation often used at higher temperatures) |

| Time | 0.5 to 18 hours |

| Atmosphere | Inert (nitrogen or argon) |

- A mixture of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1 equiv), 2-methoxy-2-methylpropyl chloride (1.2 equiv), cesium carbonate (2 equiv), and Pd(dppf)Cl2 (5 mol%) is dissolved in DMF.

- The reaction is stirred under nitrogen at 160°C for 30 minutes under microwave irradiation.

- After completion, the mixture is cooled, diluted with ethyl acetate, washed with water and brine, dried over sodium sulfate, and purified by silica gel chromatography.

Yields reported: Up to 90% under optimized microwave-assisted conditions.

Alkylation via Sodium Hydride Base

An alternative approach uses sodium hydride as a base to deprotonate the pyrazole nitrogen, followed by alkylation with 2-methoxy-2-methylpropyl bromide or chloride.

| Parameter | Details |

|---|---|

| Base | Sodium hydride (NaH, 60% dispersion in mineral oil) |

| Solvent | THF or DMF |

| Temperature | Reflux or room temperature |

| Time | 12 to 24 hours |

| Atmosphere | Inert (nitrogen) |

- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is dissolved in dry THF.

- Sodium hydride is added slowly under nitrogen at 0°C.

- After stirring for 1 hour, 2-methoxy-2-methylpropyl bromide is added dropwise.

- The mixture is refluxed for 24 hours.

- The reaction is quenched with aqueous acid, extracted, dried, and purified.

Yields: Moderate to good, typically 50-70%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction, allowing high yields in shorter times.

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Base | Cs2CO3 or K2CO3 |

| Solvent | DMF or acetonitrile |

| Temperature | 150-160°C |

| Time | 0.5 to 2 hours |

| Atmosphere | Inert |

- Reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with 2-methoxy-2-methylpropyl halide in DMF with Cs2CO3 and Pd catalyst.

- Microwave heating at 160°C for 30 minutes.

- Workup and purification yield the target compound in up to 90% yield.

Reaction Yields and Conditions Summary Table

| Method | Catalyst | Base | Solvent | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Pd-catalyzed cross-coupling | Pd(dppf)Cl2 | Cs2CO3 | DMF | 160 (microwave) | 0.5 h | 90 | Fast, high yield |

| Pd-catalyzed cross-coupling | Pd(dppf)Cl2 | KOAc | DMSO | 105 | 17 h | 55.5 | Longer time, moderate yield |

| Alkylation with NaH | None | NaH | THF | Reflux | 24 h | 56 | Moderate yield |

| Pd-catalyzed cross-coupling | Pd(PPh3)4 | K2CO3 | 1,4-dioxane/H2O | 80 | 18 h | 37 | Used in complex coupling |

| Pd-catalyzed cross-coupling | Pd(dppf)Cl2 | Cs2CO3 | Acetonitrile | 90 | Overnight | 68 | Microwave-assisted |

Experimental Notes and Research Findings

- Inert atmosphere is essential to prevent oxidation of boronic ester and catalyst deactivation.

- Microwave irradiation significantly reduces reaction times and can improve yields.

- Bases like cesium carbonate are preferred for their strong basicity and solubility in polar aprotic solvents.

- Solvent choice affects reaction rate and yield; DMF and acetonitrile are common.

- Purification typically involves silica gel chromatography using gradients of ethyl acetate and hexanes or petroleum ether.

- The boronic ester moiety remains stable under the reaction conditions, allowing further functionalization.

- The compound’s molecular weight is 280.17 g/mol with molecular formula C14H25BN2O3.

- The synthetic methods have been validated in multiple studies and commercial synthesis routes.

Representative Reaction Scheme

- Starting material: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Reagent: 2-methoxy-2-methylpropyl chloride or bromide

- Catalyst: Pd(dppf)Cl2

- Base: Cesium carbonate

- Solvent: DMF

- Conditions: 160°C, microwave, 30 min

- Product: this compound

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-Methoxy-2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and its intermediates?

The compound is typically synthesized via condensation reactions involving pyrazole precursors and boronate esters. A common method involves refluxing a substituted pyrazole derivative (e.g., 1-(2-methoxy-2-methylpropyl)-1H-pyrazole) with a boronate ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in ethanol or toluene under inert conditions. Catalysts like Pd(PPh₃)₄ may be used for Suzuki-Miyaura coupling to introduce the boronate group. Purification often employs silica gel chromatography or recrystallization from ethanol-DMF mixtures .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Characterization involves NMR spectroscopy (¹H, ¹³C, and ¹¹B NMR) to verify substituent positions and boronate ester integrity. X-ray crystallography is critical for resolving stereochemistry, as seen in pyrazole derivatives where dihedral angles between aromatic rings (e.g., 16.83°–51.68°) are measured to confirm spatial arrangements . Mass spectrometry (ESI-MS) and IR spectroscopy further validate molecular weight and functional groups, such as the dioxaborolan-2-yl moiety .

Q. What purification methods are effective for isolating high-purity samples of this compound?

Recrystallization using ethanol-DMF (1:1) or toluene-hexane mixtures is standard. For intermediates with polar groups, dry silica gel column chromatography with gradients of ethyl acetate/hexane (10–50%) ensures purity. Evidence from pyrazole analogs shows yields improve with slow cooling during recrystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during synthesis?

Key variables include:

- Solvent selection : Ethanol or toluene enhances solubility of intermediates, while DMF improves coupling efficiency in Pd-catalyzed reactions .

- Temperature control : Refluxing at 80–110°C for 2–7 hours balances reaction progress and minimizes side products .

- Catalyst loading : Pd(PPh₃)₄ at 2–5 mol% maximizes cross-coupling efficiency without excess catalyst waste . Systematic Design of Experiments (DoE) can identify optimal parameter combinations .

Q. What strategies mitigate instability of the boronate ester group during functionalization?

The boronate ester is prone to hydrolysis under acidic/neutral conditions. Strategies include:

- Conducting reactions under anhydrous, inert atmospheres (N₂/Ar).

- Using aprotic solvents (e.g., THF, DCM) to limit water exposure.

- Introducing protecting groups (e.g., pinacol ester) to stabilize the boron center during subsequent reactions .

Q. How can computational methods predict the compound’s reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculates transition-state energies for Suzuki-Miyaura couplings, identifying steric/electronic effects from the methoxy-methylpropyl substituent. Molecular docking studies model interactions with catalytic Pd centers, guiding substituent modifications to enhance reactivity .

Q. How to resolve contradictions in crystallographic data for pyrazole-boronate derivatives?

Discrepancies in dihedral angles or hydrogen-bonding patterns (e.g., O–H···N interactions in crystal packing) require multi-technique validation :

- Compare experimental X-ray data with NMR-derived torsion angles .

- Use Hirshfeld surface analysis to quantify intermolecular interactions and validate packing motifs .

Q. What methodologies evaluate the compound’s potential in structure-activity relationship (SAR) studies?

- Bioisosteric replacement : Swap the boronate ester with other electrophilic groups (e.g., carboxylic acids) to assess target binding.

- In vitro assays : Test inhibitory activity against enzymes (e.g., kinases) using fluorescence polarization or SPR.

- Metabolic stability screening : Incubate with liver microsomes to evaluate boronate ester hydrolysis rates .

Methodological Frameworks

Q. How to integrate this compound into a theoretical framework for drug discovery?

Align with fragment-based drug design (FBDD) : Use the boronate ester as a warhead for covalent inhibition. Link to computational models of target active sites (e.g., proteases) to prioritize synthetic analogs. Validate hypotheses via kinetic studies (e.g., Ki measurements) .

Q. What analytical approaches validate batch-to-batch consistency in academic settings?

Implement Quality by Design (QbD) principles :

- HPLC-DAD/MS : Monitor purity (>98%) and detect trace intermediates.

- Thermogravimetric analysis (TGA) : Assess residual solvents post-purification.

- Standardized NMR protocols : Ensure reproducibility in structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.